molecular formula C23H43NO3S B1235236 (Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine CAS No. 38665-30-4

(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine

Cat. No.: B1235236
CAS No.: 38665-30-4
M. Wt: 413.7 g/mol
InChI Key: ATFITIQQSWCPIQ-XPTLAUCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine is a compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a long aliphatic chain with a double bond and a methionine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine typically involves the reaction of octadec-9-enoic acid with L-methionine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine undergoes various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methionine moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-octadec-9-enyl oleate
  • tris[(1-oxooctadec-9-en-1-yl)anthranilato-O1,O2]chromium

Uniqueness

(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine is unique due to its specific structure, which combines a long aliphatic chain with a methionine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

38665-30-4

Molecular Formula

C23H43NO3S

Molecular Weight

413.7 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid

InChI

InChI=1S/C23H43NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)24-21(23(26)27)19-20-28-2/h10-11,21H,3-9,12-20H2,1-2H3,(H,24,25)(H,26,27)/b11-10-/t21-/m0/s1

InChI Key

ATFITIQQSWCPIQ-XPTLAUCJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O

51570-50-4
38665-30-4

Pictograms

Irritant

Synonyms

N-oleoylmethionine
N-oleyl-DL-methionine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine
Reactant of Route 2
Reactant of Route 2
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine
Reactant of Route 3
Reactant of Route 3
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine
Reactant of Route 4
Reactant of Route 4
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine
Reactant of Route 5
Reactant of Route 5
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine
Reactant of Route 6
Reactant of Route 6
(Z)-N-(1-Oxooctadec-9-en-1-yl)-L-methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.